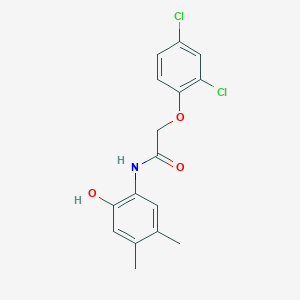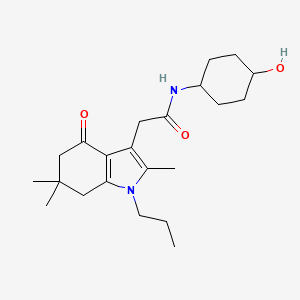
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as dicamba, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the chlorophenoxy family, which has been used as herbicides since the 1940s. Dicamba is a systemic herbicide that is absorbed by the plant and translocated to the growing points, where it inhibits cell division and growth, leading to the death of the plant.
作用機序
Dicamba acts by disrupting the normal growth and development of plants. It is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). Dicamba binds to the same receptor as IAA and activates the same signaling pathways, leading to the stimulation of cell division and growth. However, 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is more stable than IAA and persists in the plant for a longer time, leading to overstimulation of growth and eventually the death of the plant.
Biochemical and Physiological Effects
Dicamba affects the metabolism and transport of auxins in plants, leading to changes in gene expression and physiological processes. It also affects the activity of enzymes involved in cell division and growth, leading to the inhibition of these processes. Dicamba can also affect the uptake and transport of nutrients in plants, leading to nutrient deficiencies and stress.
実験室実験の利点と制限
Dicamba is a useful tool in scientific research due to its ability to induce somatic mutations in plants and its effects on auxin transport and metabolism. However, it has limitations in terms of its specificity and potential effects on non-target organisms. It is important to use 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in a controlled environment and to follow proper safety protocols to minimize the potential risks.
将来の方向性
There are many potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, including:
1. Development of new this compound formulations with improved specificity and reduced environmental impact.
2. Study of the effects of this compound on non-target organisms, including insects, birds, and mammals.
3. Investigation of the mechanisms of this compound resistance in weeds and the development of new herbicides with different modes of action.
4. Study of the effects of this compound on soil microbiota and ecosystem processes.
5. Development of new this compound-based tools for plant breeding and genetic engineering.
In conclusion, this compound is a widely used herbicide with important applications in agriculture and scientific research. Its mechanism of action and effects on plant physiology and biochemistry have been extensively studied, but there are still many potential future directions for research on this compound. It is important to use this compound responsibly and to continue to investigate its potential benefits and risks.
合成法
Dicamba can be synthesized by the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by the reaction of the resulting 2,4-dichlorophenoxyacetic acid with 2-hydroxy-4,5-dimethylphenylamine. The synthesis process is relatively simple and can be performed on a large scale.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It has also been used as a tool in scientific research to study plant physiology and biochemistry. Dicamba is used to induce somatic mutations in plants, which can be used to study gene function and regulation. It is also used to study auxin transport and metabolism in plants.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-5-13(14(20)6-10(9)2)19-16(21)8-22-15-4-3-11(17)7-12(15)18/h3-7,20H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFAEIMPJBXHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)


![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)



![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)
![N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B4955038.png)
